molecular formula C12H10ClNO B6414654 2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261998-68-8

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414654
CAS RN: 1261998-68-8
M. Wt: 219.66 g/mol
InChI Key: GGLNYAAIRAGAEI-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% (2-CMPH-95) is a chemical compound that is commonly used in a variety of scientific research applications. It is a white crystalline powder with a molecular formula of C10H10ClNO2 and a molecular weight of 207.6 g/mol. 2-CMPH-95 is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in a variety of reactions.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% is used in a variety of scientific research applications, including organic synthesis, catalysis, and pharmaceutical synthesis. It is used as a reagent in organic synthesis in order to synthesize various pharmaceuticals and agrochemicals. It is also used as a catalyst in a variety of reactions, including the formation of imines, the synthesis of heterocyclic compounds, and the synthesis of organic polymers.

Mechanism of Action

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% acts as a catalyst in the synthesis of various pharmaceuticals and agrochemicals. It is believed to act by increasing the rate of reaction, by providing a favorable environment for the reaction to occur, and by promoting the formation of the desired product.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating when used in appropriate concentrations.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% has a number of advantages for laboratory experiments. It is a stable and non-toxic compound, making it safe to use in laboratory experiments. It is also relatively inexpensive and readily available. However, it is important to note that 2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% is a highly reactive compound and should be handled with care to avoid accidental exposure.

Future Directions

The potential applications of 2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% are still being explored. Some potential future directions include its use as a catalyst in the synthesis of other pharmaceuticals and agrochemicals, its use in the synthesis of organic polymers, and its use in the synthesis of heterocyclic compounds. Additionally, further research is needed to explore the biochemical and physiological effects of 2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95%.

Synthesis Methods

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% is synthesized by the reaction of 4-chloro-2-methylphenol and 4-hydroxypyridine in the presence of an acid catalyst. The reaction is typically conducted in aqueous medium at room temperature. The resulting product is a white crystalline powder with 95% purity.

properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLNYAAIRAGAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692592
Record name 2-(4-Chloro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenyl)-4-hydroxypyridine

CAS RN

1261998-68-8
Record name 2-(4-Chloro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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